
1,2-Ethenedithiol, 1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethenedithiol, 1,2-diphenyl- is an organosulfur compound with the molecular formula C14H12S2 This compound is characterized by the presence of two phenyl groups attached to a 1,2-ethenedithiol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethenedithiol, 1,2-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1,2-Ethenedithiol, 1,2-diphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethenedithiol, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,2-Ethenedithiol, 1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Ethenedithiol, 1,2-diphenyl- involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic processes or serve as intermediates in chemical reactions. The pathways involved may include coordination chemistry and redox reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanedithiol: A simpler analog with two thiol groups attached to an ethane backbone.
1,2-Diphenylethane: Lacks the sulfur atoms but has a similar phenyl-substituted structure.
Uniqueness
1,2-Ethenedithiol, 1,2-diphenyl- is unique due to the presence of both phenyl groups and sulfur atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic applications and research areas.
Properties
CAS No. |
92189-32-7 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1,2-diphenylethene-1,2-dithiol |
InChI |
InChI=1S/C14H12S2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,15-16H |
InChI Key |
HNQWTAFLMHBOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
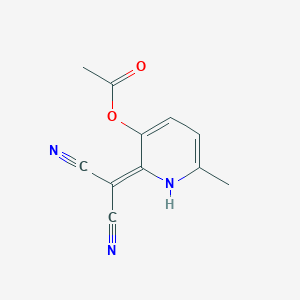
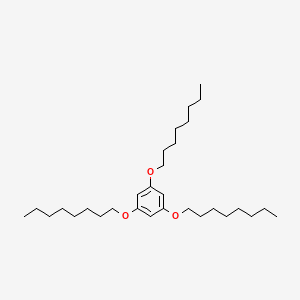
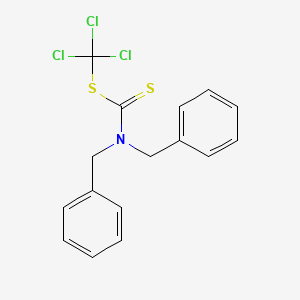

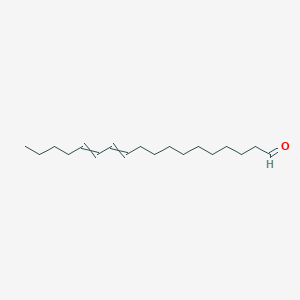
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
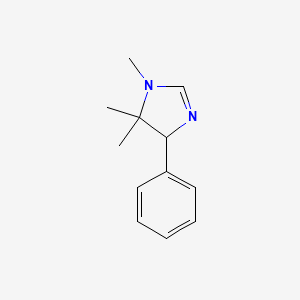
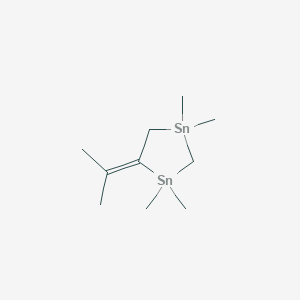
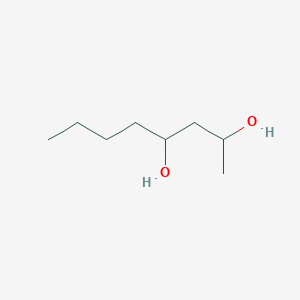
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
